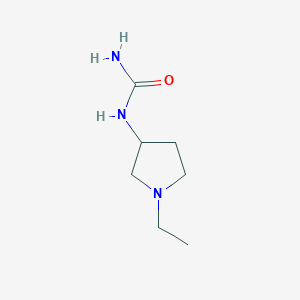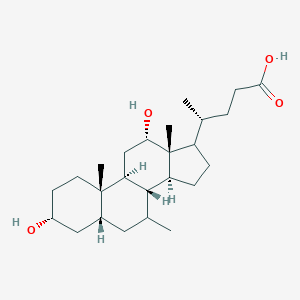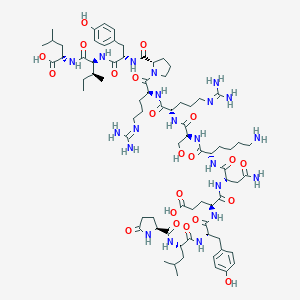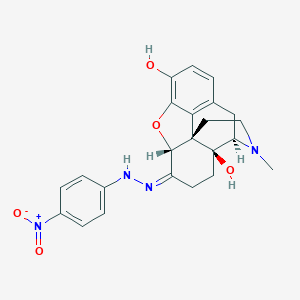
3-(4-Hydroxymethylphenoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Hydroxymethylphenoxy)propionic acid is a chemical compound of interest in various fields, including materials science and chemistry, due to its unique structural features and potential applications. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of R-(+)-2-(4-hydroxyphenoxy)-propionic acid involves chlorination, etherification, and hydrolysis reactions, starting from L-Alanine, achieving a yield of up to 71.1% (Wu Chun-le, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(4-Hydroxymethylphenoxy)propionic acid often features complex hydrogen bonding and interaction patterns. For example, studies on similar molecules reveal inter-molecular hydrogen bonding between functional groups, which could suggest similar behaviors in the target compound (I. Tomita et al., 1966).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, such as etherification and esterification, highlighting the reactivity of the hydroxyl and carboxylic acid functional groups. The ability of these compounds to undergo such reactions makes them versatile intermediates in synthetic chemistry (Acerina Trejo-Machin et al., 2017).
Physical Properties Analysis
The physical properties of 3-(4-Hydroxymethylphenoxy)propionic acid and related compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups can affect their solubility in various solvents, which is crucial for their application in different chemical processes.
Chemical Properties Analysis
Scientific Research Applications
Biobased Polymer Enhancement
3-(4-Hydroxyphenyl)propionic acid, a derivative closely related to 3-(4-Hydroxymethylphenoxy)propionic acid, has been utilized as an organic modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. These composites exhibit enhanced thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction. The presence of this compound as a chain extender shows significant potential in creating fully biodegradable, green materials suitable for a wide range of applications, including those with bio and food compatibility, and potentially antibacterial and antioxidant properties (Totaro et al., 2017).
Renewable Building Blocks for Polymer Synthesis
Phloretic acid (PA), another derivative, has been explored as a renewable alternative for the phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazines, highlighting its utility in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach offers a pathway to synthesizing materials with thermal and thermo-mechanical properties suitable for diverse applications, demonstrating the value of renewable sources in material science (Trejo-Machin et al., 2017).
Antimicrobial and Nematicidal Properties
3-Hydroxypropionic acid, closely related to the focus compound, has shown selective nematicidal activity against plant-parasitic nematodes without exhibiting antimicrobial, cytotoxic, or phytotoxic effects. This discovery opens new avenues for biopesticide development, offering safer alternatives for agricultural pest management (Schwarz et al., 2004).
Biobased Chemical Production
The importance of 3-Hydroxy-propionic acid (3-HP) in synthesizing novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials has been acknowledged. It ranks as a top platform chemical derived from biomass, with research focusing on microbial production methods using recombinant strains for environmental and commercial viability (Tingirikari et al., 2016).
Environmental and Health Monitoring
Research into the metabolism of certain phenolic antioxidants used in polymers identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential biomarker for human exposure to these compounds, indicating its role in environmental and health monitoring (Liu & Mabury, 2021).
properties
IUPAC Name |
3-[4-(hydroxymethyl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWKJUVXEMKOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352992 |
Source


|
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxymethylphenoxy)propionic acid | |
CAS RN |
101366-61-4 |
Source


|
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
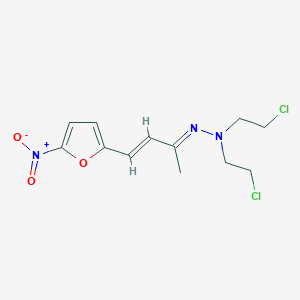
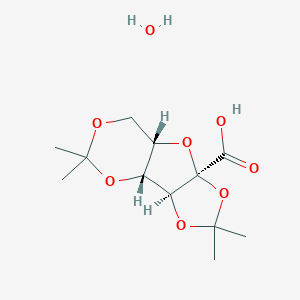
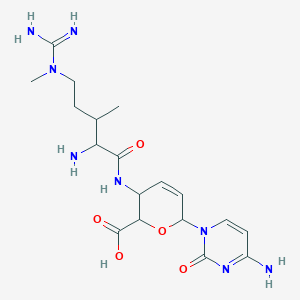

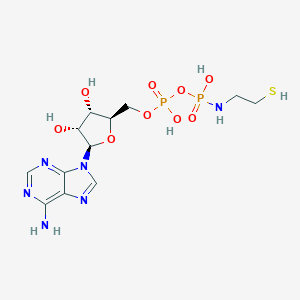

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

